molecular formula C22H20BrN3O2 B14962863 6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B14962863
Molekulargewicht: 438.3 g/mol
InChI-Schlüssel: XPHRHSSVVGPAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, a privileged scaffold in medicinal chemistry due to its pharmacological versatility . Its structure features:

  • A 4-bromobenzyl group at position 6, which may enhance lipophilicity and modulate target interactions.
  • A 4-methoxyphenyl substituent at position 3, a common pharmacophore in antitubercular and anticancer agents .
  • Methyl groups at positions 2 and 5, which stabilize the core scaffold and influence metabolic stability .

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones are synthesized via multicomponent reactions involving aminopyrazoles and alkynes under green conditions (e.g., ultrasonic irradiation in aqueous media) . Their antitubercular activity, targeting cell wall biosynthesis and iron chelation in Mycobacterium tuberculosis (Mtb), has been extensively documented .

Eigenschaften

Molekularformel

C22H20BrN3O2

Molekulargewicht

438.3 g/mol

IUPAC-Name

6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H20BrN3O2/c1-13-19(12-15-4-8-17(23)9-5-15)22(27)26-21(24-13)20(14(2)25-26)16-6-10-18(28-3)11-7-16/h4-11,25H,12H2,1-3H3

InChI-Schlüssel

XPHRHSSVVGPAJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Br)C)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Route A :

  • Reactants : 5-Amino-3-methyl-1H-pyrazole and dimethyl malonate.
  • Conditions : Reflux in acetic acid with catalytic POCl₃ (activates malonic acid via phosphoric ester formation).
  • Yield : 68–75%.
  • Mechanism : POCl₃-mediated cyclization ensures regioselective formation of the pyrimidine ring.

Route B :

  • Reactants : 3-Methyl-1H-pyrazol-5-amine and ethyl acetoacetate.
  • Conditions : Microwave irradiation at 200°C in N-methylpyrrolidone (NMP) under inert atmosphere.
  • Yield : 82%.

Alkylation at C6 with 4-Bromobenzyl Group

The C6 position is alkylated via nucleophilic substitution or Michael addition.

Alkylation with 4-Bromobenzyl Bromide

  • Intermediate : 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Conditions :
    • Base: K₂CO₃ in acetonitrile.
    • Temperature: Reflux, 8 h.
  • Yield : 63%.

Metal-Mediated Coupling

  • Alternative Route : Use of 4-bromobenzylzinc bromide under Negishi conditions.
    • Catalyst: Pd₂(dba)₃.
    • Ligand: XPhos.
    • Solvent: THF, 60°C.
  • Yield : 71%.

Optimization and Challenges

Regioselectivity in Cyclocondensation

  • Issue : Competing tautomerism in β-diketones may lead to regioisomers.
  • Solution : Use of POCl₃ ensures activation of the central carbonyl, favoring C3–N bond formation.

Purification Strategies

  • Crystallization from ethyl acetate/hexane (1:2) removes unreacted boronic acids.
  • MDAP (mass-directed auto-preparative chromatography) resolves SNAr byproducts.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Reference
Core formation POCl₃-mediated cyclization Acetic acid, reflux 68–75%
C3 functionalization Suzuki coupling Pd(PPh₃)₄, K₂CO₃, toluene/EtOH 74%
C6 alkylation K₂CO₃ in acetonitrile Reflux, 8 h 63%
Alternative C6 coupling Negishi reaction Pd₂(dba)₃, XPhos, THF 71%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45 (d, 2H, J = 8.4 Hz, Ar–Br), 7.28 (d, 2H, J = 8.4 Hz, Ar–OMe), 6.92 (d, 2H, J = 8.8 Hz, OMe–Ar), 4.32 (s, 2H, CH₂), 2.51 (s, 3H, C2–CH₃), 2.38 (s, 3H, C5–CH₃), 3.84 (s, 3H, OMe).
  • LC-MS : [M+H]⁺ = 480.1 (calc. 480.08).

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Insights:

  • C-3 Substituent Impact: The 4-methoxyphenyl group in the target compound and 9j enhances antitubercular activity compared to non-polar substituents (e.g., trifluoromethyl in 9k) . Methoxy groups improve solubility and binding to Mtb oxidoreductases like Rv1751 .
  • Bromine at C-6 : The 4-bromobenzyl group in the target compound likely increases metabolic stability compared to alkyl chains (e.g., butyl in compound 2) by resisting oxidative degradation .
  • Methyl Groups : The 2,5-dimethyl configuration in the target compound and MPZP reduces steric hindrance, optimizing receptor binding .

Metabolic Stability and Resistance

  • The target compound’s bromine substituent may slow metabolism compared to compound 77 , which undergoes rapid hydroxylation by Mtb .
  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones with multiple substituents (e.g., 2,5-dimethyl) show reduced susceptibility to resistance due to multi-target mechanisms .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multicomponent reactions or stepwise cyclization. Key steps include refluxing precursors (e.g., substituted aldehydes and amines) in polar aprotic solvents like pyridine or dioxane for 5–6 hours, followed by neutralization with dilute HCl and recrystallization from ethanol or dioxane . Optimizing reaction time (e.g., extending reflux to 8 hours if intermediates persist) and solvent purity can improve yields beyond 65%. Monitoring by TLC and adjusting stoichiometric ratios of arylazo precursors (e.g., 4-bromobenzyl derivatives) may reduce byproducts .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Critical techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., methoxy and bromobenzyl groups) and methyl group integration .
  • IR spectroscopy : To confirm carbonyl (C=O) and amine (N-H) stretches in the pyrimidinone core .
  • Single-crystal X-ray diffraction : Resolves bond angles and crystallographic packing, especially for distinguishing regioisomers (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., bromine isotopic patterns) and fragmentation pathways .

Q. How do substituents like the 4-bromobenzyl group influence the compound’s physicochemical properties?

The 4-bromobenzyl group increases molecular weight and lipophilicity (logP), impacting solubility in polar solvents. Its electron-withdrawing nature may reduce electron density in the pyrimidinone ring, affecting reactivity in nucleophilic substitutions. Steric effects from the benzyl group can hinder crystallization, necessitating solvent screening (e.g., ethanol vs. acetonitrile) .

Advanced Research Questions

Q. How can researchers investigate the environmental fate and degradation pathways of this compound under varying conditions?

Adopt a tiered experimental design:

  • Abiotic studies : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., H2O2) to identify photodegradation byproducts via HPLC-MS .
  • Biotic studies : Use soil microcosms or activated sludge to assess microbial degradation kinetics, measuring half-lives and metabolite profiles (e.g., demethylation or debromination products) .
  • Computational modeling : Predict partition coefficients (Kow) and persistence using QSAR tools to prioritize lab experiments .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) to identify misassignments .
  • Dynamic NMR : Resolve rotational barriers or tautomerism in solution (e.g., keto-enol equilibria in the pyrimidinone ring) .
  • Crystallographic refinement : Use single-crystal data to validate bond lengths and angles, resolving discrepancies in substituent orientation .

Q. What methodologies assess the compound’s bioactivity, such as enzyme inhibition or anticancer potential?

  • In vitro assays : Screen against kinase targets (e.g., KDR kinase) using fluorescence polarization or radiometric assays .
  • Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assays) and compare with structurally similar trifluoromethyl derivatives .
  • Molecular docking : Simulate binding to purine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina, guided by pyrazolo[1,5-a]pyrimidine’s role as a purine analog .

Q. What experimental designs study the compound’s interaction with biological targets at the molecular level?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., benzodiazepine receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures with enzymes to identify critical hydrogen bonds or hydrophobic interactions .

Data Contradiction Analysis

  • Divergent melting points : If reported melting points vary (e.g., 263–268°C vs. 221–223°C), confirm polymorphic forms via DSC and PXRD. Recrystallize using solvents with differing polarities (e.g., ethanol vs. DCM) to isolate stable polymorphs .
  • MS fragmentation anomalies : Unexpected fragments may arise from in-source decay or matrix effects. Use high-resolution MS (HRMS) and collision-induced dissociation (CID) to distinguish artifacts from true metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.